7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine
Description
7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core fused with a benzene ring and substituted with bromine and trifluoromethyl groups at positions 7 and 5, respectively. The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate biological targets, including enzymes and receptors involved in thrombosis, inflammation, and central nervous system disorders .
Properties
CAS No. |
1683546-42-0 |
|---|---|
Molecular Formula |
C9H6BrF3O2 |
Molecular Weight |
283.04 g/mol |
IUPAC Name |
7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4H,1-2H2 |
InChI Key |
QNOMIVKJPATUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of benzodioxine compounds exhibit potential anticancer properties. For instance, studies have shown that modifications to the benzodioxine structure can enhance cytotoxicity against various cancer cell lines. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound, making it a candidate for further development as an anticancer agent .
2. Neuropharmacology
Compounds similar to 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine have been investigated for their effects on neurotransmitter systems. They may act as modulators of glutamate receptors, which are crucial in neurodegenerative diseases. The structure's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .
3. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies suggest that the presence of halogen substituents can enhance antibacterial activity against resistant strains of bacteria. This makes it a potential candidate for developing new antibiotics .
Synthetic Organic Chemistry Applications
1. Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various coupling reactions and cyclizations, facilitating the development of new pharmaceuticals and agrochemicals .
2. Material Science
In material science, derivatives of this compound are being explored for their electronic properties. The trifluoromethyl group contributes to the stability and conductivity of polymers synthesized from benzodioxine derivatives, making them suitable for applications in organic electronics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₉H₆BrF₃O₂.
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound enhances metabolic stability compared to the bromoethoxy substituent in 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine, which may undergo ether cleavage .
- Bromine at C7 is conserved in brometazepam and the target compound, suggesting shared halogen-mediated interactions in receptor binding .
Core Heterocycle Differences: Benzodiazepines (e.g., brometazepam) exhibit sedative effects due to GABA receptor modulation, whereas benzodioxines are explored for antithrombotic activity via thrombin inhibition . The oxazepinone lactam in introduces hydrogen-bonding capacity absent in benzodioxines, altering target selectivity .
Pharmacological Activity and Mechanism
Thrombin Inhibition and Antithrombotic Potential
2,3-Dihydro-1,4-benzodioxine derivatives, including regioisomers and stereoisomers, show dual antithrombotic activity by balancing thrombin inhibition and fibrinogen GPIIb/IIIa receptor antagonism . For example:
- Regioisomerism : Substitution at C5 (trifluoromethyl) vs. C6 (e.g., methoxy) alters steric hindrance, affecting thrombin active-site binding .
- Stereochemistry : Chiral centers in analogs like 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine influence diastereomer activity ratios, as resolved via NMR and molecular modeling .
The target compound’s CF₃ group may enhance hydrophobic interactions with thrombin’s S3 pocket, while bromine at C7 could stabilize π-stacking in the catalytic triad .
Biological Activity
7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, contributing to its unique chemical properties. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has shown promising results against various cancer cell lines.
In Vitro Studies
Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
- Cell Lines Tested : Panc-1 (pancreatic), MCF-7 (breast), and A549 (lung).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.051 µM to 0.36 µM against these cell lines, indicating potent activity compared to standard anticancer agents .
The mechanism underlying the anticancer activity of this compound appears to involve several pathways:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and other metabolic enzymes .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on Pancreatic Cancer : A study evaluated the compound's effect on pancreatic cancer cell lines, demonstrating significant growth inhibition and apoptosis induction after 48 hours of exposure .
- Breast Cancer Model : In a breast cancer model using MCF-7 cells, the compound exhibited a dose-dependent reduction in cell viability with an IC50 lower than many conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
